molecular formula C15H25N3O4S B7030482 N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide

N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide

Cat. No.: B7030482
M. Wt: 343.4 g/mol
InChI Key: HPVMHAZWXWHBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound featuring a piperidine ring substituted with a methanesulfonamide group and a pyridine ring with methoxy groups

Properties

IUPAC Name

N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4S/c1-21-14-4-7-16-13(15(14)22-2)11-18-8-5-12(6-9-18)10-17-23(3,19)20/h4,7,12,17H,5-6,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVMHAZWXWHBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN2CCC(CC2)CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxypyridine, piperidine, and methanesulfonyl chloride.

    Step 1 Alkylation: The 3,4-dimethoxypyridine is alkylated using a suitable alkylating agent to introduce the piperidine moiety. This step typically involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Step 2 Formation of Piperidine Derivative: The resulting intermediate is then reacted with piperidine under reflux conditions to form the piperidine derivative.

    Step 3 Sulfonamide Formation: Finally, the piperidine derivative is treated with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired methanesulfonamide compound.

Industrial Production Methods

Industrial production of N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridine ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under conditions such as catalytic hydrogenation.

    Substitution: The methoxy groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Conversion of the sulfonamide to an amine.

    Substitution: Introduction of various functional groups such as hydroxyl, amino, or halogen groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes or receptors, are of particular interest in drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.

    N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]benzamide:

    N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]carbamate: Features a carbamate group, which may influence its reactivity and biological activity.

Uniqueness

N-[[1-[(3,4-dimethoxypyridin-2-yl)methyl]piperidin-4-yl]methyl]methanesulfonamide is unique due to its combination of a piperidine ring, a pyridine ring with methoxy groups, and a methanesulfonamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.